molecular formula C23H20ClN9O B12412239 PI3K|A/|A-IN-3

PI3K|A/|A-IN-3

Cat. No.: B12412239
M. Wt: 473.9 g/mol
InChI Key: WALAECWNQSIPAM-SJCJKPOMSA-N
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Description

PI3K|A/|A-IN-3 is a small-molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism. Abnormal activation of the PI3K pathway is often associated with cancer and other diseases, making PI3K inhibitors like this compound valuable in therapeutic research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K|A/|A-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature . Generally, the synthesis involves:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

PI3K|A/|A-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

PI3K|A/|A-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

PI3K|A/|A-IN-3 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the catalytic subunit of PI3K and downstream effectors such as AKT and mTOR .

Comparison with Similar Compounds

PI3K|A/|A-IN-3 is unique compared to other PI3K inhibitors due to its specific structure and selectivity for certain PI3K isoforms. Similar compounds include:

These compounds share a common mechanism of action but differ in their selectivity, potency, and clinical applications. This compound’s unique structure and selectivity profile make it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C23H20ClN9O

Molecular Weight

473.9 g/mol

IUPAC Name

2,4-diamino-6-[(2S,5S)-2-(5-chloro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-5-methylpyrrolidin-1-yl]pyrimidine-5-carbonitrile

InChI

InChI=1S/C23H20ClN9O/c1-12-7-8-17(32(12)20-14(10-25)19(26)30-23(27)31-20)21-29-16-6-2-5-15(24)18(16)22(34)33(21)13-4-3-9-28-11-13/h2-6,9,11-12,17H,7-8H2,1H3,(H4,26,27,30,31)/t12-,17-/m0/s1

InChI Key

WALAECWNQSIPAM-SJCJKPOMSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1C2=NC(=NC(=C2C#N)N)N)C3=NC4=C(C(=CC=C4)Cl)C(=O)N3C5=CN=CC=C5

Canonical SMILES

CC1CCC(N1C2=NC(=NC(=C2C#N)N)N)C3=NC4=C(C(=CC=C4)Cl)C(=O)N3C5=CN=CC=C5

Origin of Product

United States

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